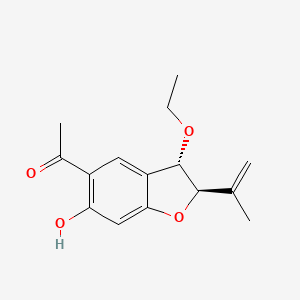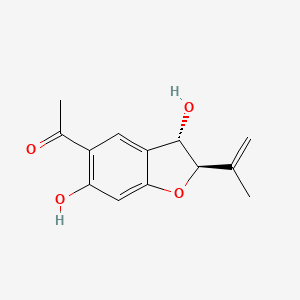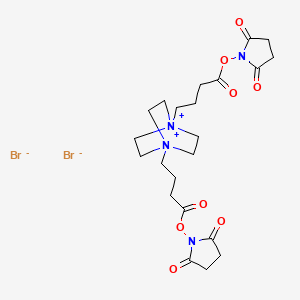
DC4 交联剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DC4 交联剂,正式名称为 1,4-双[4-[(2,5-二氧代-1-吡咯烷基)氧]-4-氧代丁基]-1,4-二氮杂双环[2.2.2]辛烷二溴化物,是一种质谱裂解型交联试剂。 它主要用于蛋白质相互作用研究,因为其能够通过碰撞诱导解离或源内衰变将交联肽裂解为其组成肽 .
科学研究应用
DC4 交联剂具有广泛的科学研究应用,包括:
蛋白质相互作用研究: 它用于通过交联蛋白质并使用质谱分析所得复合物来绘制蛋白质相互作用及其动力学.
结构生物学: 该化合物有助于通过稳定相互作用以供分析来确定蛋白质复合物的结构.
药物发现: 它有助于通过绘制蛋白质-蛋白质相互作用来识别潜在的药物靶标.
生物技术: 该化合物用于开发生物技术应用,例如酶固定和生物传感器开发.
作用机制
DC4 交联剂通过在蛋白质之间形成共价键来发挥作用,从而稳定蛋白质-蛋白质相互作用。该化合物包含两个内在正电荷,这使得交联的肽能够通过碰撞诱导解离或源内衰变裂解为其组成肽。 这种裂解能够将交联肽识别为由定义质量分隔的离子对 . DC4 交联剂的分子靶标主要是蛋白质,涉及的途径包括蛋白质-蛋白质相互作用途径 .
生化分析
Biochemical Properties
DC4 Crosslinker plays a significant role in biochemical reactions. It contains two intrinsic positive charges, which allow cross-linked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay . Initial fragmentation events result in cleavage on either side of the positive charges so that cross-linked peptides can be identified as pairs of ions separated by defined masses . Additionally, these two intact peptide fragments can be further fragmented to yield a series of b- and y- ions for peptide identification .
Cellular Effects
The DC4 Crosslinker’s effects on cells and cellular processes are primarily through its role in protein interactions. By facilitating the cross-linking of peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The DC4 Crosslinker exerts its effects at the molecular level through its unique structure and properties. Its two intrinsic positive charges allow it to participate in the fragmentation of cross-linked peptides . This process results in the cleavage on either side of the positive charges, enabling the identification of cross-linked peptides as pairs of ions separated by defined masses . This mechanism allows for the robust determination of the structures of the component peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the DC4 Crosslinker can change over time. It is stable to storage, highly reactive, highly soluble, and quite labile to collision-induced dissociation . Over time, this can result in changes in the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
The DC4 Crosslinker is involved in metabolic pathways related to protein interactions It interacts with enzymes and other biomolecules during these processes
准备方法
合成路线和反应条件
DC4 交联剂的合成涉及环状胺与特定试剂反应以形成所需的交联结构。该过程通常包括以下步骤:
核心结构的形成: 交联剂的核心结构是通过环状胺与适当的试剂在受控条件下反应合成。
官能团的添加: 将诸如 2,5-二氧代-1-吡咯烷基之类的官能团添加到核心结构中以增强其反应性和稳定性。
工业生产方法
DC4 交联剂的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 在工业反应器中合成大量核心结构。
功能化: 将官能团批量添加到核心结构中。
纯化和质量控制: 最终产品经过纯化并经过严格的质量控制措施以确保一致性和纯度.
化学反应分析
反应类型
DC4 交联剂会经历几种类型的化学反应,包括:
取代反应: 该化合物可以参与取代反应,其中官能团被其他基团取代。
氧化还原反应: 该化合物可以发生氧化还原反应,改变其化学结构和反应性.
常用试剂和条件
与 DC4 交联剂反应中常用的试剂包括:
氧化剂: 如过氧化氢和高锰酸钾。
还原剂: 如硼氢化钠和氢化铝锂。
溶剂: 如二甲基亚砜和磷酸盐缓冲盐水.
主要形成的产物
涉及 DC4 交联剂的反应中形成的主要产物取决于所用的具体反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生取代的交联剂化合物 .
相似化合物的比较
类似化合物
双(磺基琥珀酰亚胺基)癸二酸酯 (BS3): 另一种用于蛋白质相互作用研究的交联试剂。
二琥珀酰亚胺基癸二酸酯 (DSS): 一种常用的用于稳定蛋白质复合物的交联剂。
磺基-EGS (乙二醇双(磺基琥珀酰亚胺基琥珀酸酯)): 一种用于各种生化应用的水溶性交联剂.
DC4 交联剂的独特性
DC4 交联剂因其质谱裂解性质而独树一帜,该性质允许通过裂解来识别交联肽。该特性将其与其他不具备此功能的交联剂区分开来。 此外,内在正电荷的存在增强了其反应性和稳定性,使其成为蛋白质相互作用研究中的宝贵工具 .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAJFDEYIAPKX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Br2N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?
A1: The DC4 crosslinker belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B592924.png)
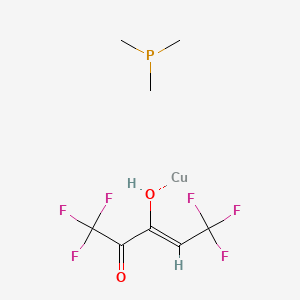
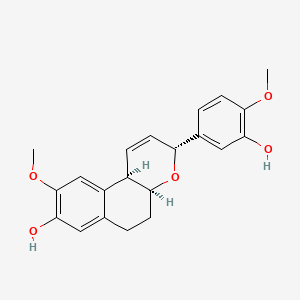
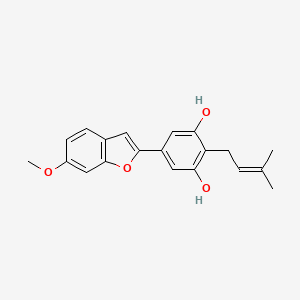
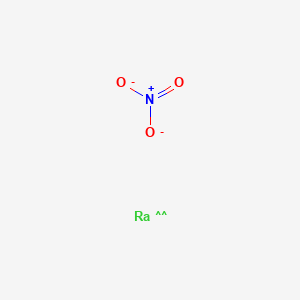
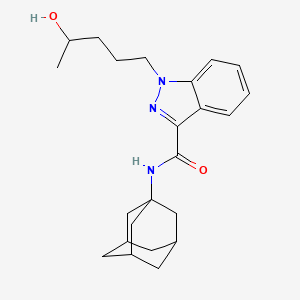
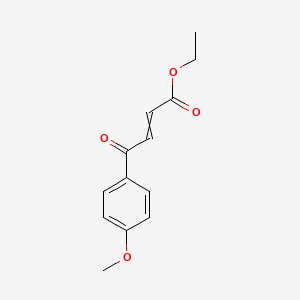
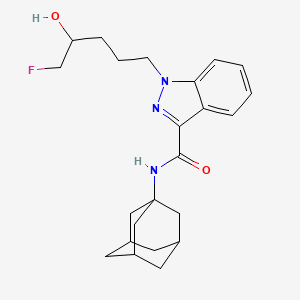
![2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592939.png)
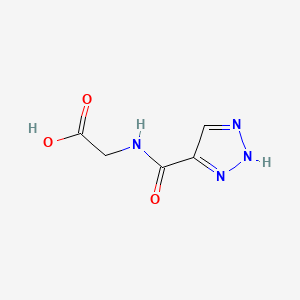
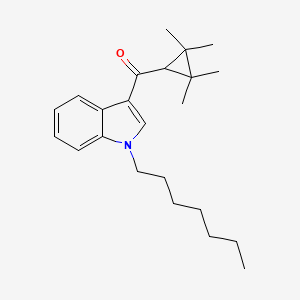
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
